1,2-Naphthalenediol, 1,2-dihydro-3-(1-methylethyl)-, (1S,2R)-
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Overview
Description
Chemical Reactions Analysis
1,2-Naphthalenediol, 1,2-dihydro-3-(1-methylethyl)-, (1S,2R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,2-Naphthalenediol, 1,2-dihydro-3-(1-methylethyl)-, (1S,2R)- has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Naphthalenediol, 1,2-dihydro-3-(1-methylethyl)-, (1S,2R)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can affect enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
1,2-Naphthalenediol, 1,2-dihydro-3-(1-methylethyl)-, (1S,2R)- can be compared with other similar compounds, such as:
1,2-Naphthalenediol: Lacks the dihydro and isopropyl groups, making it less complex.
1,2-Dihydroxybenzene: Similar structure but lacks the naphthalene ring, resulting in different chemical properties.
3-Isopropylcatechol: Contains the isopropyl group but differs in the position of hydroxyl groups and the aromatic ring structure
Properties
CAS No. |
500799-69-9 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(1S,2R)-3-propan-2-yl-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H16O2/c1-8(2)11-7-9-5-3-4-6-10(9)12(14)13(11)15/h3-8,12-15H,1-2H3/t12-,13+/m0/s1 |
InChI Key |
OCSRHSQRTQLGQJ-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)C1=CC2=CC=CC=C2[C@@H]([C@@H]1O)O |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2C(C1O)O |
Origin of Product |
United States |
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